

Application Notes and Protocols for Enzymatic Polymerization of Lactic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactic anhydride*

Cat. No.: *B1620357*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enzymatic polymerization of **lactic anhydride**, or lactide, represents a significant advancement in green polymer chemistry, offering a biocompatible and sustainable alternative to traditional metal-catalyzed methods for producing polylactic acid (PLA). PLA is a biodegradable and biocompatible polyester with extensive applications in the biomedical and pharmaceutical fields, including drug delivery systems, tissue engineering scaffolds, and medical implants.^{[1][2]} The use of enzymes, particularly lipases, as catalysts for the ring-opening polymerization (ROP) of lactide circumvents the issue of toxic metal residues, which is a critical consideration for biomedical applications.^{[1][2]}

These application notes provide a comprehensive overview of the enzymatic ROP of lactide, including detailed experimental protocols, quantitative data from various studies, and visualizations of the experimental workflow.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic polymerization of lactide, highlighting the influence of different reaction parameters on monomer conversion, polymer molecular weight, and polydispersity.

Table 1: Enzymatic Ring-Opening Polymerization of Lactide Isomers Catalyzed by Lipase from *Burkholderia cepacia* (LBC) and Immobilized Lipase B from *Candida antarctica* (Novozym 435)

Entr y	Enzy me	Mon omer (1g)	E/M (w/w)	Solv ent (ratio)	T (°C)	t (h)	Final Conv ersio n (%)	Yield (%)	Mn (g/mo l)	Đ (Mw/ Mn)
1	Novo zym 435	L-Lactide	0.1	Toluene	70	48	23	12	-	-
2	Novo zym 435	DL-Lactide	0.1	Toluene	70	48	5	-	-	-
3	Novo zym 435	D-Lactide	0.1	Toluene	70	48	98	90	3500	1.3
4	LBC	D-Lactide	0.05	Toluene	90	48	14	5	-	-
5	LBC	DL-Lactide	0.05	Toluene	90	48	20	10	500	1.1
6	LBC	L-Lactide	0.05	Toluene	90	48	80	65	700	1.1
7	Novo zym 435	D-Lactide	0.1	Toluene	70	36	98	90	4200	1.2
8	LBC	L-Lactide	0.05	Toluene	90	48	80	65	1000	1.1
9	Novo zym 435	D-Lactide	0.1	Toluene:TEA (2:1)	70	8	>95	89	4300	1.4

10	Novozym 435	D-Lactide	0.1	Toluene:TEA (2:1)	70	24	>95	89	4900	1.9
11	Novozym 435	D-Lactide	0.1	Toluene:TEA (2:1)	70	48	>95	89	3800	2.4
12	LBC	L-Lactide	0.05	Toluene:TEA (2:1)	90	8	92	78	1500	1.6
13	LBC	L-Lactide	0.05	Toluene:TEA (2:1)	90	24	94	80	1800	2.0
14	LBC	L-Lactide	0.05	Toluene:TEA (2:1)	90	48	>95	85	1500	2.4

Data adapted from a study on the enzymatic ring-opening polymerization of lactide isomers.

Table 2: Polymerization of D,L-Lactide using Free and Immobilized *Candida antarctica* Lipase B (CALB)

Catalyst	Reaction Time (h)	Monomer Conversion (%)	Molecular Weight (Mn, g/mol)
Novozym 435	36	>42	~3500
Free CALB	36	>39	~3200
CALB on Chitin	36	32	~2800
CALB on Chitosan	36	36	~3000

Data synthesized from studies on free and immobilized lipase for polylactide synthesis.[\[3\]](#)

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Ring-Opening Polymerization of Lactide

This protocol outlines a general method for the lipase-catalyzed ring-opening polymerization of lactide in an organic solvent.

Materials:

- Lactide (L-, D-, or D,L-lactide)
- Immobilized Lipase (e.g., Novozym 435)
- Anhydrous Toluene
- Methanol
- Chloroform
- Nitrogen gas supply
- Schlenk flask or similar reaction vessel with a magnetic stirrer
- Oil bath or heating mantle with temperature control
- Vacuum filtration apparatus
- Rotary evaporator

Procedure:

- Monomer and Enzyme Preparation: Dry the lactide monomer under vacuum for at least 24 hours prior to use to remove any residual water. The immobilized lipase should also be dried under vacuum.

- **Reaction Setup:** In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of lactide and anhydrous toluene. The monomer concentration can be varied, a typical starting point is a 1:5 monomer to solvent (w/v) ratio.
- **Initiation:** Stir the mixture until the lactide is completely dissolved. Add the immobilized lipase to the solution. The enzyme-to-monomer (E/M) ratio can range from 1% to 10% by weight.
- **Polymerization:** Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90°C) and stir the reaction mixture for the specified time (e.g., 24-72 hours).
- **Termination and Purification:** After the desired reaction time, cool the flask to room temperature. Dissolve the reaction mixture in chloroform.
- **Enzyme Removal:** Separate the immobilized enzyme from the polymer solution by vacuum filtration. The enzyme can be washed with chloroform and dried for potential reuse.
- **Polymer Precipitation:** Concentrate the filtrate using a rotary evaporator. Precipitate the polymer by adding the concentrated solution dropwise into a beaker of cold methanol with vigorous stirring.
- **Drying:** Collect the precipitated polymer by filtration and dry it under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Characterization of Polylactic Acid (PLA)

This section provides an overview of the key techniques used to characterize the synthesized PLA.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

- **Purpose:** To confirm the chemical structure of the polymer.
- **Sample Preparation:** A small amount of the dried polymer is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution.
- **Analysis:** The FTIR spectrum is recorded. Key characteristic peaks for PLA include a strong carbonyl (C=O) stretching band around 1750 cm^{-1} and C-O stretching bands between 1080 and 1190 cm^{-1} .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

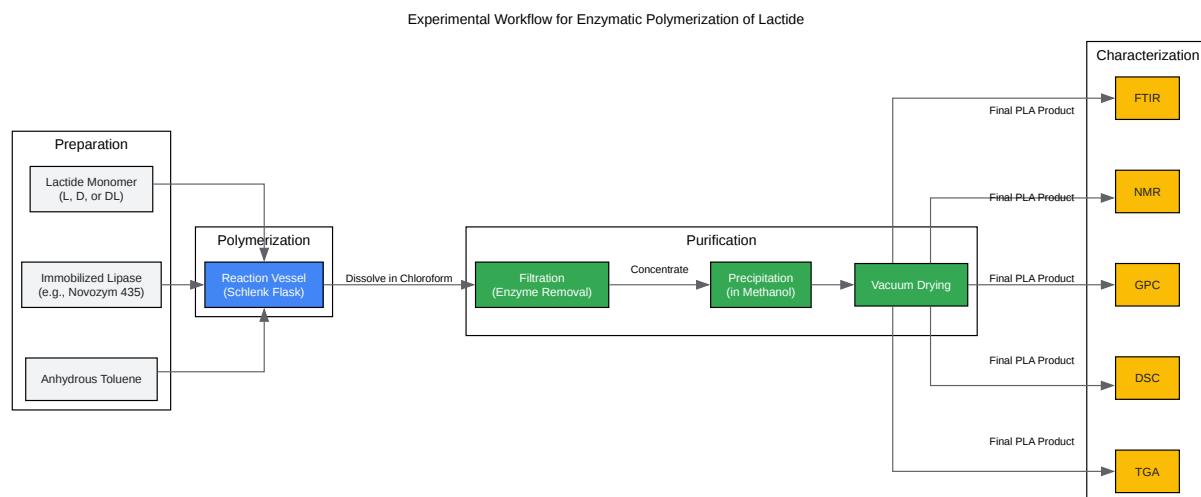
- Purpose: To determine the chemical structure, stereochemistry, and monomer conversion.
- Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl_3).
- Analysis: Acquire ^1H and ^{13}C NMR spectra. In the ^1H NMR spectrum of PLA, the quartet at ~ 5.1 ppm corresponds to the methine proton, and the doublet at ~ 1.6 ppm corresponds to the methyl protons.

3. Gel Permeation Chromatography (GPC):

- Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($D = M_w/M_n$).
- Sample Preparation: Dissolve the polymer in a suitable solvent for GPC analysis, such as tetrahydrofuran (THF) or chloroform, and filter the solution.[\[4\]](#)
- Analysis: The analysis is performed on a GPC system calibrated with polystyrene standards. The mobile phase is typically THF or chloroform at a specific flow rate.[\[4\]](#)

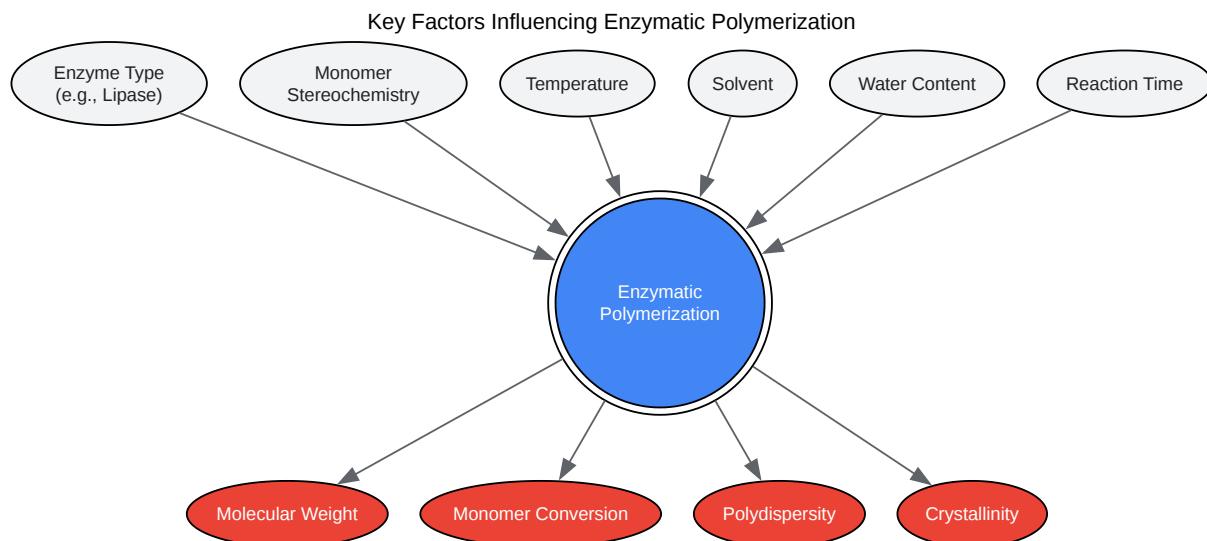
4. Differential Scanning Calorimetry (DSC):

- Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (T_g), melting temperature (T_m), and crystallinity.
- Sample Preparation: A small amount of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
- Analysis: The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere.[\[5\]](#)[\[6\]](#) The heating and cooling rates are typically controlled (e.g., $10^\circ\text{C}/\text{min}$).[\[5\]](#)[\[6\]](#)


5. Thermogravimetric Analysis (TGA):

- Purpose: To evaluate the thermal stability of the polymer.
- Sample Preparation: A small amount of the polymer is placed in a TGA crucible.

- Analysis: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen), and the weight loss as a function of temperature is recorded.


Visualizations

The following diagrams illustrate the key workflows and concepts in the enzymatic polymerization of lactide.

[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental workflow for enzymatic polymerization.

[Click to download full resolution via product page](#)

Caption: Factors influencing the enzymatic polymerization of lactide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and characterization of poly(d,L-lactic acid) via enzymatic ring opening polymerization by using free and immobilized lipase | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]

- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Enzymatic Polymerization of Lactic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1620357#enzymatic-polymerization-of-lactic-anhydride\]](https://www.benchchem.com/product/b1620357#enzymatic-polymerization-of-lactic-anhydride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com